(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Catalog No.
S682474
CAS No.
93267-04-0
M.F
C9H16INO4
M. Wt
329.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopr...

CAS Number

93267-04-0

Product Name

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

IUPAC Name

methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C9H16INO4

Molecular Weight

329.13 g/mol

InChI

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1

InChI Key

UGZBFCCHLUWCQI-LURJTMIESA-N

SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC

Synonyms

93267-04-0;Boc-3-iodo-L-alaninemethylester;Boc-beta-iodo-Ala-OMe;(R)-Methyl2-((tert-butoxycarbonyl)amino)-3-iodopropanoate;N-(tert-Butoxycarbonyl)-3-iodo-L-alaninemethylester;L-N-Boc-3-iodoalaninemethylester;N-boc-3-iodo-L-alaninemethylester;(R)-methyl2-(tert-butoxycarbonylamino)-3-iodopropanoate;N-Boc-3-Iodoalaninemethylester;889670-02-4;Boc-?-iodo-Ala-Ome;METHYL(2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-IODOPROPANOATE;PubChem5707;Boc--iodo-Ala-OMe;3-Iodo-L-alaninemethylester,N-BOCprotected;Boc-Ala(3-I)-OMe;Boc-3-Iodo-L-Ala-OMe;Boc-ß-iodo-Ala-OMe;C9H16INO4;15126_ALDRICH;(R)-Boc-|A-Iodo-Ala-OMe;426024_ALDRICH;ARK083;BOC-L-ALA(3-I)-OME

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC

Peptide Synthesis:

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a valuable building block for the synthesis of peptides containing 3-iodinated L-alanine. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective modification and coupling with other amino acids during peptide chain assembly. The iodine atom strategically placed on the third carbon can serve as a versatile handle for further functionalization through various chemical reactions.

Protein Labeling and Visualization:

The iodine atom in (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate can be used for labeling proteins with high sensitivity due to its radioisotope (iodine-125) availability. This allows researchers to study protein-protein interactions, protein localization within cells, and protein dynamics []. Additionally, the Boc protecting group can be selectively removed under mild conditions, enabling further modifications or conjugation with other biomolecules for visualization purposes.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-3-Iodo-L-alanine methyl ester
Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate

Dates

Modify: 2023-08-15
Yang et al. Photo-lysine captures proteins that bind lysine post-translational modifications. Nature Chemical Biology, doi: 10.1038/nchembio.1990, published online 21 December 2015 http://www.nature.com/naturechemicalbiology

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